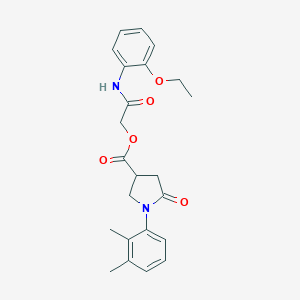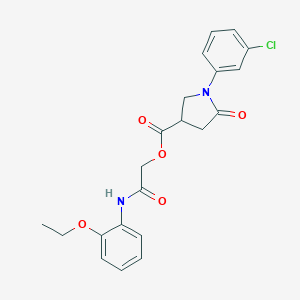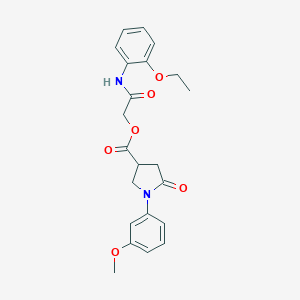![molecular formula C16H16BrNO4 B270961 N-(4-bromo-2-methoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270961.png)
N-(4-bromo-2-methoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-2-methoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide, also known as BMF-7, is a chemical compound that has recently gained attention in scientific research for its potential use in the treatment of various diseases. BMF-7 has shown promising results in preclinical studies as an anti-inflammatory, anti-cancer, and neuroprotective agent.
Mecanismo De Acción
The mechanism of action of N-(4-bromo-2-methoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide is not fully understood. However, it has been suggested that this compound exerts its anti-inflammatory and anti-cancer effects by inhibiting the NF-κB pathway, which is a key regulator of inflammation and cell survival. This compound has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and proliferation. These findings suggest that this compound may have potential as a targeted therapy for diseases that involve dysregulation of these pathways.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, this compound has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. Furthermore, this compound has been shown to reduce oxidative stress and inflammation in the brain, which may have neuroprotective effects. These findings suggest that this compound may have potential as a therapeutic agent for diseases that involve inflammation, cancer, and neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-bromo-2-methoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to have low toxicity in preclinical studies. This compound also has a relatively low molecular weight, which may make it easier to administer in vivo. However, there are also some limitations to using this compound in lab experiments. One limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential. Another limitation is that its efficacy and safety have not yet been tested in clinical trials, which may limit its potential for clinical translation.
Direcciones Futuras
There are several future directions for research on N-(4-bromo-2-methoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide. One direction is to further investigate its mechanism of action, which may provide insights into its potential therapeutic applications. Another direction is to optimize its efficacy and safety through the use of structure-activity relationship studies. Additionally, future studies could investigate the potential of this compound as a combination therapy with other anti-inflammatory, anti-cancer, or neuroprotective agents. Finally, clinical trials could be conducted to evaluate the safety and efficacy of this compound in humans, which may pave the way for its clinical translation.
Métodos De Síntesis
The synthesis of N-(4-bromo-2-methoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide involves the reaction of 4-bromo-2-methoxybenzaldehyde with cyclohexanone in the presence of sodium hydroxide and acetic acid to obtain 4-bromo-2-methoxyphenylcyclohexanone. This intermediate is then treated with hydroxylamine hydrochloride to form 4-bromo-2-methoxyphenylcyclohexanone oxime, which is subsequently cyclized with acetic anhydride to produce this compound.
Aplicaciones Científicas De Investigación
N-(4-bromo-2-methoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has been studied extensively for its potential therapeutic applications. In preclinical studies, this compound has demonstrated anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also shown promising results as an anti-cancer agent by inducing apoptosis in cancer cells and inhibiting tumor growth. Furthermore, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. These findings suggest that this compound may have potential therapeutic applications in the treatment of inflammatory diseases, cancer, and neurodegenerative disorders.
Propiedades
Fórmula molecular |
C16H16BrNO4 |
|---|---|
Peso molecular |
366.21 g/mol |
Nombre IUPAC |
N-(4-bromo-2-methoxyphenyl)-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxamide |
InChI |
InChI=1S/C16H16BrNO4/c1-21-12-6-8(17)2-3-10(12)18-15(19)13-7-4-9-11(5-7)22-16(20)14(9)13/h2-3,6-7,9,11,13-14H,4-5H2,1H3,(H,18,19) |
Clave InChI |
JSIHZHKCOSRVTO-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)Br)NC(=O)C2C3CC4C2C(=O)OC4C3 |
SMILES canónico |
COC1=C(C=CC(=C1)Br)NC(=O)C2C3CC4C2C(=O)OC4C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 1-[4-(isopropoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270879.png)
![2-[4-(2-Furoyloxy)phenyl]-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270882.png)
![2-[4-(2-Furoyloxy)phenyl]-2-oxoethyl 1-benzyl-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270883.png)

![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 1-(1-naphthyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270888.png)

![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270890.png)
![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270892.png)
![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270893.png)

![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270896.png)

![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270899.png)
